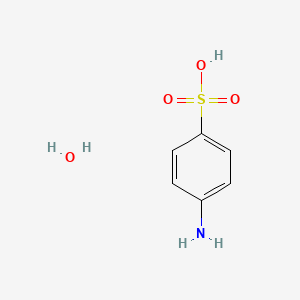

Sulfanilic acid monohydrate

Description

The exact mass of the compound this compound is 191.02522894 g/mol and the complexity rating of the compound is 211. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

4-aminobenzenesulfonic acid;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3S.H2O/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4H,7H2,(H,8,9,10);1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDVQKFCSHBDLMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6101-32-2 | |

| Record name | Benzenesulfonic acid, 4-amino-, hydrate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6101-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfanilic acid monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006101322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SULFANILIC ACID MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GRX6290I8B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Zwitterionic Nature of Sulfanilic Acid Monohydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the zwitterionic structure of sulfanilic acid monohydrate. Sulfanilic acid, a key intermediate in the synthesis of sulfonamides and azo dyes, exists predominantly as a zwitterion in the solid state. This structural characteristic profoundly influences its physicochemical properties, including its high melting point, solubility, and crystalline arrangement. This document details the crystallographic and spectroscopic evidence for its zwitterionic form, presents key quantitative data, and outlines relevant experimental protocols.

Physicochemical Properties of Sulfanilic Acid

The defining feature of solid sulfanilic acid is its existence as a zwitterion, with a protonated amino group (-NH3+) and a deprotonated sulfonic acid group (-SO3-). This internal salt structure is responsible for its high melting point of 288 °C.[1]

Crystallographic Data

X-ray diffraction studies have confirmed the zwitterionic structure of this compound and have identified at least two polymorphic forms: a monoclinic and an orthorhombic crystal system. The crystal structure is stabilized by an extensive network of hydrogen bonds involving the ammonium (B1175870) group, the sulfonate group, and the water molecule of hydration.

| Parameter | Monoclinic Polymorph | Orthorhombic Polymorph |

| Formula | C6H7NO3S·H2O | C6H7NO3S·H2O |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P21/c | P212121 |

| a (Å) | 6.473 | 6.1630 |

| b (Å) | 18.308 | 6.9607 |

| c (Å) | 6.812 | 18.3251 |

| β (º) | 93.63 | 90 |

| Volume (ų) | 805.4 | 786.12 |

| Z | 4 | 4 |

| Calculated Density (g/cm³) | 1.576 | 1.616 |

Data compiled from Rae & Maslen (1962) and Banu & Hossain (2006).

Spectroscopic Data

Spectroscopic techniques provide further evidence for the zwitterionic structure of sulfanilic acid.

Infrared (IR) Spectroscopy: The IR spectrum of sulfanilic acid shows characteristic absorption bands for the -NH3+ and -SO3- groups, and the absence of typical -NH2 and -SO3H bands.

| Wavenumber (cm⁻¹) | Assignment |

| ~3000-3200 | N-H stretching vibrations of the -NH3+ group |

| ~1570-1600 | N-H bending vibrations of the -NH3+ group |

| ~1250-1150 | Asymmetric S=O stretching of the -SO3- group |

| ~1050-1000 | Symmetric S=O stretching of the -SO3- group |

Peak ranges are approximate and can vary based on the specific sample preparation and instrument.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H NMR spectrum of sulfanilic acid in a solvent like DMSO-d6 provides information about the proton environments.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~7.5 | Doublet | Aromatic protons ortho to the -SO3- group |

| ~6.8 | Doublet | Aromatic protons ortho to the -NH3+ group |

| Broad signal | Singlet | Protons of the -NH3+ group |

Chemical shifts are approximate and depend on the solvent and instrument frequency.

Acidity (pKa)

The pKa value of sulfanilic acid reflects the acidity of the protonated amino group.

| Property | Value |

| pKa | 3.23 - 3.25 |

Data compiled from various sources.[1]

Solubility

The zwitterionic nature of sulfanilic acid influences its solubility profile. It is sparingly soluble in cold water and organic solvents but more soluble in hot water.

| Solvent | Temperature (°C) | Solubility (g/L) |

| Water | 20 | ~10-12.5 |

| Water | 30 | ~14.7 |

| Water | 40 | ~19.4 |

| Ethanol | - | Insoluble |

| Ether | - | Insoluble |

Data compiled from various sources.

Experimental Protocols

Synthesis and Crystallization of this compound

Objective: To synthesize sulfanilic acid from aniline (B41778) and grow crystals of the monohydrate form suitable for analysis.

Materials:

-

Aniline

-

Concentrated sulfuric acid (98%)

-

Deionized water

-

Heating mantle or oil bath

-

Round-bottom flask with reflux condenser

-

Beakers, filter funnel, and filter paper

Procedure:

-

In a round-bottom flask, cautiously add 10 mL of aniline to 20 mL of concentrated sulfuric acid while cooling in an ice bath.

-

Heat the mixture at 180-190 °C for 4-5 hours using a heating mantle or oil bath under reflux.

-

Allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into 100 mL of cold water to precipitate the crude sulfanilic acid.

-

Collect the crude product by vacuum filtration and wash with cold water.

-

To obtain the monohydrate crystals, recrystallize the crude product from hot water. Dissolve the solid in a minimum amount of boiling water, filter while hot to remove any insoluble impurities, and allow the filtrate to cool slowly to room temperature.

-

Collect the resulting crystals by filtration and air dry.

Single-Crystal X-ray Diffraction Analysis

Objective: To determine the crystal structure of this compound.

Methodology:

-

A suitable single crystal of this compound is selected and mounted on a goniometer head.

-

The crystal is placed in a stream of cold nitrogen gas (typically around 100-150 K) to minimize thermal vibrations.

-

X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

The diffraction pattern is recorded as a series of images as the crystal is rotated.

-

The collected data are processed to determine the unit cell parameters and space group.

-

The crystal structure is solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and molecular geometry.

Spectroscopic Analysis

Objective: To obtain IR and NMR spectra to confirm the zwitterionic structure.

Infrared (IR) Spectroscopy:

-

A small amount of dried this compound is mixed with potassium bromide (KBr) and pressed into a pellet.

-

Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

The spectrum is recorded over the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

A sample of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d6).

-

The 1H NMR spectrum is recorded on a high-resolution NMR spectrometer.

-

The chemical shifts, multiplicities, and integration of the signals are analyzed.

Determination of pKa

Objective: To determine the acidity constant of the anilinium group.

Methodology:

-

A known concentration of sulfanilic acid is dissolved in water.

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

-

The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

A titration curve (pH vs. volume of base added) is plotted.

-

The pKa is determined from the pH at the half-equivalence point.

Solubility Measurement

Objective: To determine the solubility of this compound in water at different temperatures.

Methodology:

-

An excess amount of this compound is added to a known volume of water in a sealed container.

-

The mixture is stirred or agitated at a constant temperature until equilibrium is reached.

-

The saturated solution is filtered to remove the undissolved solid.

-

A known aliquot of the clear supernatant is carefully removed and its concentration is determined by a suitable analytical method (e.g., UV-Vis spectroscopy or titration).

-

The solubility is expressed as grams of solute per liter of solvent.

Visualizations

Caption: Zwitterionic equilibrium of sulfanilic acid in solution.

Caption: Experimental workflow for this compound.

Caption: Simplified hydrogen bonding in this compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Sulfanilic Acid Monohydrate

This technical guide provides a comprehensive overview of the core physical and chemical properties of sulfanilic acid monohydrate. It is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. The guide summarizes key quantitative data, details relevant experimental protocols, and visualizes important relationships and workflows.

Core Physical and Chemical Properties

Sulfanilic acid (4-aminobenzenesulfonic acid) is an organic compound that exists as a zwitterion in its solid state, a characteristic that explains its high melting point.[1][2] It is commonly found as a grayish-white or off-white crystalline solid.[3][4] The monohydrate form becomes anhydrous at approximately 100°C (212°F).[3]

General and Physical Properties

The fundamental properties of both sulfanilic acid anhydrous and its monohydrate are summarized below.

| Property | Sulfanilic Acid (Anhydrous) | This compound | Source(s) |

| Molecular Formula | C₆H₇NO₃S | C₆H₉NO₄S | [5][6] |

| Molecular Weight | 173.19 g/mol | 191.21 g/mol | [3][6] |

| Appearance | Grayish-white, flat crystals or powder | Grayish-white, flat crystals | [3][4] |

| Melting Point | Decomposes at >300°C (also reported as ~288°C) | Becomes anhydrous around 100°C | [1][3][5] |

| Density | 1.485 g/cm³ at 20-25°C | Not specified | [1][3] |

| pKa | 3.23 - 3.25 at 25°C | Not specified | [1][3] |

Solubility Profile

Sulfanilic acid's zwitterionic nature significantly influences its solubility. It is sparingly soluble in cold water and most organic solvents but shows increased solubility in hot water and alkaline solutions.[7][8][9]

| Solvent | Solubility Data (Anhydrous) | Temperature | Source(s) |

| Water | ~1.0 g / 100 mL (10 g/L) | 20°C | [3] |

| 1.25 g / 100 mL (12.51 g/L) | 20°C | [1] | |

| ~1.45 g / 100 mL | 30°C | [3] | |

| ~1.94 g / 100 mL | 40°C | [3] | |

| Ethanol | Insoluble / Almost Insoluble | Not specified | [3] |

| Ether | Insoluble / Almost Insoluble | Not specified | [3] |

| Benzene (B151609) | Almost Insoluble | Not specified | |

| Hot Methanol | Slightly soluble | Not specified | |

| Fuming HCl | Soluble | Not specified | [3] |

Chemical Characteristics and Reactivity

Sulfanilic acid is an amphoteric compound, capable of reacting with both acids and bases.[5] It is stable under standard ambient conditions but is incompatible with strong oxidizing agents.[4][5] Its primary chemical utility stems from the reactivity of its amino group, which can be readily diazotized to form diazonium salts. These salts are crucial intermediates in the synthesis of azo dyes and sulfa drugs.

The synthesis of sulfanilic acid is typically achieved through the sulfonation of aniline (B41778) with concentrated sulfuric acid at elevated temperatures (180-200°C).[1][10][11] The process involves the initial formation of anilinium hydrogen sulfate (B86663), which then rearranges to produce the final product.[10]

Spectroscopic Data

Spectroscopic analysis is critical for the structural confirmation and purity assessment of sulfanilic acid.

Infrared (IR) Spectroscopy

The FT-IR spectrum of sulfanilic acid shows characteristic absorption bands confirming its functional groups. Key peaks include:

-

~2855 cm⁻¹: C-H symmetric and antisymmetric vibrations.[12]

-

1639 cm⁻¹ and 1572 cm⁻¹: N-H bending of the amino group.[12]

-

1490 cm⁻¹: Benzene ring stretching.[12]

-

1175 cm⁻¹ and 1035 cm⁻¹: S=O stretching of the sulfonic acid group.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR data provide detailed structural information. For a sample in DMSO-d₆, the proton NMR spectrum shows distinct signals for the aromatic protons.[13][14] The carbon NMR spectrum reveals signals corresponding to the different carbon atoms in the benzene ring.[15]

| Nucleus | Chemical Shift (δ, ppm) in D₂O | Source(s) |

| ¹H | 6.853, 7.586 | [15] |

| ¹³C | 118.109, 129.748, 134.889, 152.461 | [15] |

Experimental Protocols

Reproducibility in research and development requires standardized experimental methods. This section details key protocols for the synthesis, purification, and analysis of sulfanilic acid.

Synthesis of Sulfanilic Acid

The standard laboratory preparation involves the sulfonation of aniline.[1][10]

-

Reaction Setup: Aniline is reacted with a slight molar excess of concentrated sulfuric acid. The reaction can be carried out in a high-boiling point inert solvent like 1,2,4-trichlorobenzene (B33124) or o-dichlorobenzene to facilitate temperature control and water removal.[16][17]

-

Heating: The mixture is heated to approximately 180-200°C for several hours.[10][11] During this "baking" process, the initially formed anilinium hydrogen sulfate rearranges to p-aminobenzenesulfonic acid.[10]

-

Isolation: After cooling, the reaction mixture is diluted with water. Sulfanilic acid precipitates due to its low solubility in the acidic aqueous medium.[10]

-

Collection: The crude product is collected by filtration and washed with cold water to remove residual acid and unreacted starting materials.

Purification by Recrystallization

To achieve high purity, crude sulfanilic acid is purified by recrystallization, which typically yields the dihydrate or monohydrate form.[5][18]

-

Dissolution: The crude sulfanilic acid is dissolved in a minimum amount of boiling water.[5]

-

Decolorization: If the solution is colored due to impurities, a small amount of activated charcoal may be added, and the solution is boiled for a few minutes.

-

Filtration: The hot solution is filtered to remove the charcoal and any insoluble impurities.

-

Crystallization: The filtrate is allowed to cool slowly to room temperature, followed by cooling in an ice bath to maximize the crystallization of this compound (or dihydrate).

-

Drying: The purified crystals are collected by filtration and can be dried at 105°C for 2-3 hours to obtain the anhydrous form.[5][18]

Purity Determination by Potentiometric Titration

The purity of sulfanilic acid can be accurately determined via diazotization titration with a standard sodium nitrite (B80452) solution.[19][20]

-

Sample Preparation: A precisely weighed sample of sulfanilic acid is dissolved in water, often with the aid of hydrochloric acid and potassium bromide.[19]

-

Titration Conditions: The solution is cooled to between 10-15°C to ensure the stability of the diazonium salt formed during the reaction.[19]

-

Titration: The sample is titrated with a standardized 0.1 M sodium nitrite solution.

-

Endpoint Detection: The endpoint is determined potentiometrically using a combined platinum electrode, identified by the maximum inflection point on the titration curve.[19] The concentration is then calculated based on the volume of sodium nitrite solution consumed.

References

- 1. Sulfanilic acid - Wikipedia [en.wikipedia.org]

- 2. Sulphanilic Acid: A Versatile Molecule [eureka.patsnap.com]

- 3. Sulfanilic acid | C6H7NO3S | CID 8479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. Sulfanilic acid | 121-57-3 [amp.chemicalbook.com]

- 6. This compound | C6H9NO4S | CID 57466653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Sulphanilic acid is insoluble in water and organic solvents. Explain. [allen.in]

- 8. quora.com [quora.com]

- 9. Synthetic method of sulfanilic acid_Chemicalbook [chemicalbook.com]

- 10. Sulfanilic Acid|99% Purity|For Research Use Only [benchchem.com]

- 11. scribd.com [scribd.com]

- 12. researchgate.net [researchgate.net]

- 13. Sulfanilic acid(121-57-3) 1H NMR [m.chemicalbook.com]

- 14. rsc.org [rsc.org]

- 15. bmse000726 Sulfanilic Acid at BMRB [bmrb.io]

- 16. EP0063270B1 - Process for preparing p-sulfanilic acid - Google Patents [patents.google.com]

- 17. prepchem.com [prepchem.com]

- 18. Sulfanilic acid | 121-57-3 [chemicalbook.com]

- 19. appsearch.kyoto-kem.com [appsearch.kyoto-kem.com]

- 20. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to Sulfanilic Acid Monohydrate (CAS: 6101-32-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfanilic acid (4-aminobenzenesulfonic acid) is a versatile organic compound existing as a zwitterion, contributing to its high melting point.[1] In its hydrated form, sulfanilic acid monohydrate (CAS: 6101-32-2) presents as grayish-white, flat crystals.[2] This guide provides a comprehensive technical overview of its chemical and physical properties, experimental protocols for its use, and its relevance in biological signaling pathways and drug development.

Chemical and Physical Properties

The following tables summarize the key quantitative data for sulfanilic acid and its monohydrate form.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₆H₉NO₄S | [3][4] |

| Molecular Weight | 191.21 g/mol | [3][4] |

| Appearance | Grayish-white, flat crystals or white powder with a faint purple tinge.[2] | [2] |

| Melting Point | Decomposes at ~288 °C (550 °F) without melting.[2][5] | [2][5] |

| Density | 1.485 g/cm³ | |

| pKa | 3.23 at 25 °C | [5] |

Table 2: Solubility Data

| Solvent | Solubility | Temperature | Source(s) |

| Water | ~10 g/L | 20 °C | [2][6] |

| ~14.5 g/L | 30 °C | [2][5] | |

| ~19.4 g/L | 40 °C | [2][5] | |

| Ethanol | Insoluble | - | [2] |

| Ether | Insoluble | - | [2] |

| Benzene | Insoluble | - | [5] |

| Hot Methanol | Slightly soluble | - | [5] |

| Fuming Hydrochloric Acid | Soluble | - | [2] |

Experimental Protocols

Sulfanilic acid is a key starting material in various chemical syntheses, particularly in the production of azo dyes and sulfa drugs.

Diazotization of Sulfanilic Acid for Azo Dye Synthesis

The diazotization of sulfanilic acid is a fundamental step in the synthesis of many azo dyes. The resulting diazonium salt is a versatile intermediate that can be coupled with various aromatic compounds to produce a wide range of colors.

Experimental Workflow: Diazotization of Sulfanilic Acid

Caption: Workflow for the diazotization of sulfanilic acid and subsequent azo coupling.

Detailed Methodology for the Synthesis of Methyl Orange:

This protocol is adapted from established laboratory procedures for the synthesis of the azo dye methyl orange.[7]

-

Preparation of Sodium Sulfanilate Solution:

-

In a 250 mL conical flask, dissolve 10.5 g (0.05 mol) of sodium sulfanilate dihydrate and 2.65 g (0.025 mol) of anhydrous sodium carbonate in 100 mL of water by warming until a clear solution is obtained.

-

Cool the solution to about 15 °C under a running tap.

-

Add a solution of 3.7 g (0.059 mol) of sodium nitrite in 10 mL of water to the cooled sodium sulfanilate solution.

-

-

Diazotization:

-

In a 600 mL beaker, prepare a mixture of 10.5 mL of concentrated hydrochloric acid and 60 g of crushed ice.

-

Slowly, and with constant stirring, add the solution from step 1 to the iced hydrochloric acid.

-

After 15 minutes, test for the presence of free nitrous acid using potassium iodide-starch paper. Fine crystals of the diazonium salt will precipitate. Do not filter at this stage.

-

-

Azo Coupling:

-

In a separate container, dissolve 6.05 g (6.3 mL, 0.05 mol) of dimethylaniline in 3.0 mL of glacial acetic acid.

-

With vigorous stirring, add the dimethylaniline solution to the suspension of the diazotized sulfanilic acid.

-

Allow the mixture to stand for 10 minutes; the red, acidic form of methyl orange will begin to separate.

-

-

Isolation and Purification:

-

Slowly, and with stirring, add 35 mL of a 20% sodium hydroxide (B78521) solution. The mixture will turn a uniform orange color as the sodium salt of methyl orange precipitates.

-

Heat the mixture to almost boiling while stirring to dissolve most of the precipitate.

-

Add approximately 10 g of sodium chloride to aid in the precipitation of the final product and warm at 80-90 °C until the salt has dissolved.

-

Allow the mixture to cool undisturbed for 15 minutes, then cool further in an ice-water bath.

-

Filter the precipitated methyl orange using a pump, applying gentle suction.

-

Recrystallize the product from hot water (approximately 150 mL).

-

Role in Drug Development and Signaling Pathways

Sulfanilic acid is a crucial intermediate in the synthesis of sulfonamide drugs (sulfa drugs), which were among the first effective antibacterial agents.[8] The synthesis generally involves the reaction of sulfanilic acid derivatives to build the complex molecular structures of these antibiotics. The purity of the sulfanilic acid used directly impacts the efficacy and safety of the final pharmaceutical product.

Generalized Workflow: Sulfa Drug Synthesis from Sulfanilic Acid

References

- 1. Sulfanilic acid - Wikipedia [en.wikipedia.org]

- 2. How Sulphanilic Acid Influences Cellular Signaling Pathways [eureka.patsnap.com]

- 3. Determining the Role of Sulphanilic Acid in the Synthesis of Antimicrobial Agents [eureka.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. Sulphanilic Acid in Achieving Controlled Drug Release Profiles [eureka.patsnap.com]

- 6. Sulphanilic Acid: A Versatile Molecule [eureka.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthetic method of sulfanilic acid_Chemicalbook [chemicalbook.com]

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of Sulfanilic Acid Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the crystal structure of sulfanilic acid monohydrate (C₆H₇NO₃S·H₂O), a compound of interest in pharmaceuticals and material science. Sulfanilic acid, in its hydrated form, exists as a zwitterion, exhibiting a complex network of intermolecular interactions that dictate its solid-state properties. This document details the crystallographic parameters of its known polymorphs, outlines the experimental procedures for their preparation and analysis, and visually represents key structural features and experimental workflows.

Crystallographic Data of this compound Polymorphs

This compound is known to crystallize in at least two polymorphic forms: a monoclinic and an orthorhombic system. The crystallographic data for each are summarized below for comparative analysis.

Monoclinic Polymorph

The monoclinic form is obtained by precipitation from a hot saturated aqueous solution.[1][2]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 6.473(1) Å |

| b | 18.308(2) Å |

| c | 6.812(1) Å |

| β | 93° 38(6)' |

| Z | 4 |

| Calculated Density (Dx) | 1.576(1) g/cm³ |

| R-factor (hk0) | 12.3% |

| R-factor (0kl) | 14.6% |

Table 1: Crystallographic data for the monoclinic polymorph of this compound.[1][2]

Orthorhombic Polymorph

The orthorhombic polymorph can be obtained by recrystallization from a methanol (B129727) solution.[3][4][5]

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a | 6.1630(6) Å |

| b | 6.9607(5) Å |

| c | 18.3251(10) Å |

| Volume | 786.12(10) ų |

| Z | 4 |

| Calculated Density (Dx) | 1.616 Mg/m³ |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature | 150(2) K |

| R-factor [F² > 2σ(F²)] | 0.035 |

| wR(F²) | 0.092 |

| Goodness-of-fit (S) | 1.04 |

Table 2: Crystallographic data for the orthorhombic polymorph of this compound.[3][4][5]

Intramolecular Geometry

The molecular structure of sulfanilic acid in its crystalline state is characterized by its zwitterionic form, where the amino group is protonated (-NH₃⁺) and the sulfonic acid group is deprotonated (-SO₃⁻).

Selected Bond Lengths and Angles

The following tables present key intramolecular bond distances and angles for both polymorphs.

Monoclinic Polymorph [1]

| Bond | Length (Å) | Angle | Value (°) |

| S–O₁ | 1.42(2) | C₁–S–O₁ | 107(2) |

| S–O₂ | 1.46(2) | C₁–S–O₂ | 106(2) |

| S–O₃ | 1.44(2) | C₁–S–O₃ | 105(2) |

| S–C₁ | 1.77(2) | O₁–S–O₂ | 110(2) |

Table 3: Selected intramolecular bond lengths and angles for the monoclinic polymorph.

| Bond | Length (Å) | Angle | Value (°) |

| S₁–O₁ | 1.448(3) | O₁–S₁–O₂ | 111.64(19) |

| S₁–O₂ | 1.459(3) | O₁–S₁–O₃ | 113.77(19) |

| S₁–O₃ | 1.446(3) | O₂–S₁–O₃ | 112.15(15) |

| S₁–C₁ | 1.773(3) | O₁–S₁–C₁ | 106.26(15) |

| N₁–C₄ | 1.468(4) | O₂–S₁–C₁ | 105.00(15) |

| O₃–S₁–C₁ | 107.36(15) |

Table 4: Selected intramolecular bond lengths and angles for the orthorhombic polymorph.

Hydrogen Bonding Network

The crystal packing of this compound is dominated by an extensive network of hydrogen bonds involving the ammonium (B1175870) group, the sulfonate group, and the water molecule. This network is crucial for the stability of the crystal lattice. In the orthorhombic form, intermolecular N—H···O and O—H···O hydrogen bonds create a three-dimensional framework.[3][4][5]

Experimental Protocols

Synthesis and Crystallization

Monoclinic Polymorph: Crystals of the monoclinic form were obtained by precipitation from a hot, saturated aqueous solution of sulfanilic acid.[1][2]

Orthorhombic Polymorph:

-

Dissolve sulfanilic acid (1.732 g, 10 mmol) in methanol (20 ml).

-

Stir the solution for 1 hour.

-

Filter the solution to remove any undissolved particles.

-

Leave the clear filtrate undisturbed for crystallization.

-

Pale-yellow block-like crystals are obtained after two weeks.[3][5]

X-ray Crystallography

Monoclinic Polymorph: The crystal structure was solved using a combination of Patterson and Fourier syntheses on two projections. The structure was then refined using difference syntheses.[1]

Orthorhombic Polymorph:

-

A single crystal of suitable size (0.25 × 0.22 × 0.20 mm) was mounted on an Enraf–Nonius CAD-4 diffractometer.

-

Data was collected at 150 K using Mo Kα radiation (λ = 0.71073 Å).

-

Data collection was performed using ω/θ scans.

-

An absorption correction was applied as part of the refinement model.

-

The structure was solved and refined on F². Hydrogen atoms were treated with a mixture of independent and constrained refinement.[3][4][5]

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis of the orthorhombic polymorph and the key structural features of this compound.

Caption: Experimental workflow for the synthesis and crystallographic analysis of orthorhombic this compound.

Caption: Conceptual diagram of the zwitterionic form and hydrogen bonding interactions.

References

The Solubility Profile of Sulfanilic Acid Monohydrate: A Technical Guide for Researchers

An in-depth examination of the solubility of sulfanilic acid monohydrate in aqueous and organic media, providing key data and experimental protocols for laboratory applications.

This technical guide offers a comprehensive overview of the solubility of this compound, a crucial intermediate in the synthesis of sulfonamides, azo dyes, and other specialty chemicals. Understanding its solubility in various solvents is paramount for process development, formulation, and quality control in the pharmaceutical and chemical industries. This document provides quantitative solubility data, detailed experimental methodologies for its determination, and a visual representation of the experimental workflow.

Quantitative Solubility Data

The solubility of sulfanilic acid is significantly influenced by the nature of the solvent and the temperature. In aqueous solutions, sulfanilic acid exists as a zwitterion, contributing to its moderate solubility in water, which increases with temperature. It crystallizes from water as a dihydrate.[1] In many organic solvents, its solubility is limited. The following tables summarize the quantitative solubility data for sulfanilic acid in water and various organic solvents.

Table 1: Solubility of Sulfanilic Acid in Water

| Temperature (°C) | Solubility ( g/100 mL) |

| 20 | 1.0[2] |

| 30 | 1.45[2] |

| 40 | 1.94[2] |

Data sourced from PubChem. It is important to note that in aqueous solutions, the equilibrium is with the hydrated form of sulfanilic acid.

Table 2: Solubility of Sulfanilic Acid in Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) |

| Methanol (B129727) | 5 | 0.21 |

| 15 | 0.29 | |

| 25 | 0.41 | |

| 35 | 0.58 | |

| 45 | 0.81 | |

| 55 | 1.12 | |

| Ethanol | 5 | 0.08 |

| 15 | 0.11 | |

| 25 | 0.15 | |

| 35 | 0.21 | |

| 45 | 0.29 | |

| 55 | 0.40 | |

| 2-Propanol | 5 | 0.04 |

| 15 | 0.06 | |

| 25 | 0.08 | |

| 35 | 0.11 | |

| 45 | 0.15 | |

| 55 | 0.21 | |

| Acetone | 5 | 0.02 |

| 15 | 0.03 | |

| 25 | 0.04 | |

| 35 | 0.06 | |

| 45 | 0.08 | |

| 55 | 0.11 |

This data is for the anhydrous form of sulfanilic acid.

Qualitatively, sulfanilic acid is generally reported as insoluble or practically insoluble in non-polar organic solvents such as ether and benzene.[3][4]

Experimental Protocols for Solubility Determination

The following protocols describe the methodologies for the accurate determination of sulfanilic acid solubility. The shake-flask method is a widely accepted technique for determining equilibrium solubility.

Shake-Flask Method for Equilibrium Solubility Determination

This method is suitable for determining the solubility of sulfanilic acid in a variety of solvents.

Materials:

-

This compound (analytical grade)

-

Solvent of interest (e.g., water, ethanol)

-

Conical flasks with stoppers

-

Thermostatically controlled shaker bath

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a conical flask containing a known volume of the solvent. The presence of undissolved solid is essential to ensure equilibrium is reached.

-

Equilibration: Tightly stopper the flasks and place them in a thermostatically controlled shaker bath set to the desired temperature. Agitate the flasks for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. Preliminary studies may be required to determine the optimal equilibration time.

-

Phase Separation: Once equilibrium is achieved, remove the flasks from the shaker bath and allow the undissolved solid to settle.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved microcrystals.

-

Dilution: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the concentration of sulfanilic acid in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

Analytical Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC System and Conditions:

-

Column: A C18 reversed-phase column is typically suitable.

-

Mobile Phase: A mixture of a buffer (e.g., phosphate (B84403) buffer at a slightly acidic pH) and an organic modifier (e.g., methanol or acetonitrile). The exact composition should be optimized for good peak shape and retention time.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where sulfanilic acid has significant absorbance (e.g., around 254 nm).

-

Injection Volume: 10-20 µL.

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of sulfanilic acid of known concentrations in the chosen solvent.

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area versus the concentration.

-

Sample Analysis: Inject the diluted, filtered sample from the solubility experiment into the HPLC system and record the peak area.

-

Concentration Calculation: Determine the concentration of sulfanilic acid in the diluted sample using the calibration curve. Calculate the original concentration in the saturated solution by accounting for the dilution factor.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask solubility determination method coupled with HPLC analysis.

This guide provides essential data and methodologies for researchers and professionals working with this compound. The provided protocols and data can serve as a valuable resource for ensuring accurate and reproducible results in laboratory and industrial settings.

References

A Technical Guide to the pKa of Sulfanilic Acid Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the acid dissociation constant (pKa) of sulfanilic acid monohydrate, a critical parameter for its application in research and pharmaceutical development. The guide includes tabulated pKa values, detailed experimental protocols for its determination, and a workflow diagram illustrating the experimental process.

Introduction to Sulfanilic Acid

Sulfanilic acid (4-aminobenzenesulfonic acid) is an organic compound that exists as a zwitterion in its solid state, contributing to its high melting point. It is a key intermediate in the synthesis of various organic dyes, sulfonamides (sulfa drugs), and other organic chemicals. In analytical chemistry, it is utilized as a reagent for the determination of nitrites. The monohydrate form is a common state in which this compound is supplied and utilized. Understanding its pKa is fundamental to controlling its ionization state in solution, which influences its solubility, reactivity, and biological activity.

pKa Value of Sulfanilic Acid

The pKa value of sulfanilic acid corresponds to the dissociation of the proton from the sulfonic acid group (-SO₃H). The amino group (-NH₂) is sufficiently basic to be protonated, but the dominant acidic character of the molecule in aqueous solution is due to the sulfonic acid moiety. The compound is a moderately strong acid.

The following table summarizes the reported pKa values for sulfanilic acid at a standard temperature. It is important to note that the values for sulfanilic acid and its monohydrate are used interchangeably in the literature as the water of hydration does not significantly affect the dissociation of the sulfonic acid group in aqueous solution.

| pKa Value | Temperature (°C) | Method | Reference |

| 3.25 | 25 | Not Specified | [1][2] |

| 3.23 | 25 | Not Specified | [3][4][5] |

| 3.24 | 25 | Not Specified | [6][7] |

The consistency of the pKa values across different sources indicates a well-established value of approximately 3.24 at 25°C. This value signifies that sulfanilic acid will be predominantly in its anionic (sulfonate) form in solutions with a pH above 3.24.

Experimental Protocols for pKa Determination

The determination of the pKa of sulfanilic acid can be achieved through several reliable experimental methods. The most common and accessible methods are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric titration is a highly accurate and widely used method for pKa determination.[8] The procedure involves titrating a solution of the weak acid (sulfanilic acid) with a strong base (e.g., NaOH) and monitoring the pH change using a calibrated pH meter.

Methodology:

-

Preparation of Solutions:

-

Prepare a standardized solution of approximately 0.1 M sodium hydroxide (B78521) (NaOH), ensuring it is carbonate-free.

-

Accurately weigh a sample of this compound to prepare a solution of known concentration (e.g., 0.01 M) in deionized water. A co-solvent like methanol (B129727) may be used if solubility is a concern, but the pKa value will then be specific to that solvent system.[8]

-

-

Titration Procedure:

-

Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

-

Place a known volume of the sulfanilic acid solution into a beaker with a magnetic stirrer.

-

Immerse the calibrated pH electrode into the solution.

-

Add the standardized NaOH solution in small, precise increments from a burette.

-

After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

-

-

Data Analysis:

-

Plot a titration curve of pH versus the volume of NaOH added.

-

Determine the equivalence point, which is the point of maximum slope on the titration curve. This can be identified from the inflection point of the curve or by plotting the first or second derivative of the curve.

-

The pKa is equal to the pH at the half-equivalence point.[1] At this point, the concentrations of the undissociated acid and its conjugate base are equal.

-

This method is particularly useful for compounds that possess a chromophore close to the site of ionization, as the UV-Vis spectrum will change with the protonation state. It is highly sensitive and requires a smaller amount of the sample compared to potentiometric titration.[8]

Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound of known concentration.

-

Prepare a series of buffer solutions with a range of known pH values spanning the expected pKa of sulfanilic acid (e.g., pH 2 to 5).

-

-

Spectroscopic Measurement:

-

For each buffer solution, add a small, constant amount of the sulfanilic acid stock solution.

-

Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range. The aromatic ring in sulfanilic acid acts as a chromophore.

-

-

Data Analysis:

-

Identify the wavelength at which the difference in absorbance between the fully protonated and deprotonated species is maximal.

-

Plot the absorbance at this wavelength against the pH of the buffer solutions.

-

The resulting plot will be a sigmoidal curve. The pKa is the pH at the inflection point of this curve.

-

Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log((A - A_B) / (A_A - A)) where A is the absorbance at a given pH, A_A is the absorbance of the acidic form, and A_B is the absorbance of the basic form.

-

Workflow and Logical Diagrams

The following diagrams illustrate the logical workflow for the experimental determination of the pKa of sulfanilic acid.

Conclusion

The pKa of this compound is consistently reported to be approximately 3.24 at 25°C. This value is crucial for predicting its ionization state, which in turn governs its physicochemical and biological properties. The experimental determination of this value can be reliably performed using standard laboratory techniques such as potentiometric titration and UV-Vis spectrophotometry. The protocols and workflows provided in this guide offer a robust framework for researchers, scientists, and drug development professionals working with this important chemical compound.

References

- 1. scribd.com [scribd.com]

- 2. appsearch.kyoto-kem.com [appsearch.kyoto-kem.com]

- 3. Pka value of weak acid experiment by titrations method | PPTX [slideshare.net]

- 4. youtube.com [youtube.com]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. molelady.com [molelady.com]

- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

A Technical Guide to the Mechanism of Aniline Sulfonation for the Synthesis of Sulfanilic Acid

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfanilic acid (4-aminobenzenesulfonic acid) is a foundational building block in organic synthesis, pivotal for the production of a vast array of compounds, including azo dyes, fluorescent whitening agents, and the critically important class of sulfa drugs.[1][2] Its synthesis is a classic example of electrophilic aromatic substitution, typically achieved through the sulfonation of aniline (B41778). This process, while seemingly straightforward, involves a nuanced interplay of reaction intermediates, temperature-dependent mechanisms, and thermodynamic versus kinetic controls that dictate the final product distribution.

This technical guide provides an in-depth exploration of the core mechanisms governing the sulfonation of aniline. It details the reaction pathways, summarizes key quantitative data, and provides comprehensive experimental protocols, offering researchers and development professionals a thorough understanding of this essential industrial and laboratory synthesis.

The Overall Reaction Pathway

The conversion of aniline to sulfanilic acid is not a single-step reaction but a two-stage process. The initial reaction is a highly exothermic acid-base neutralization, followed by a high-temperature rearrangement, commonly known as the "baking process".[1][3][4]

-

Salt Formation: Aniline, a base, reacts vigorously with concentrated sulfuric acid to form anilinium hydrogen sulfate (B86663).[3] This is a rapid, exothermic salt formation step.

-

Baking and Rearrangement: The anilinium hydrogen sulfate salt is then heated to high temperatures (typically 180-200°C).[1] During this endothermic "baking" stage, water is eliminated, and the sulfonic acid group migrates to the aromatic ring, yielding sulfanilic acid.[5]

Caption: High-level overview of the two-stage synthesis of sulfanilic acid.

Detailed Reaction Mechanism

While early theories proposed an intramolecular rearrangement, modern studies, including those using radiosulphur labeling, have confirmed that the sulfonation of aniline proceeds via a more complex intermolecular mechanism .[6]

The key steps are as follows:

-

Protonation: The amino group of aniline is protonated by sulfuric acid to form the anilinium ion.

-

N-Sulfonation: A small equilibrium amount of free aniline reacts with the sulfonating agent (SO₃ or its equivalent in concentrated H₂SO₄) on the nitrogen atom to form phenylsulfamic acid. This intermediate is crucial to the main reaction pathway at high temperatures.

-

Dissociation: At elevated temperatures (≥180°C), the phenylsulfamic acid undergoes dissociation, releasing sulfur trioxide (SO₃) and regenerating the free aniline nucleophile.[6]

-

Electrophilic Aromatic Substitution (EAS): The liberated sulfur trioxide, a potent electrophile, is then attacked by a different molecule of free aniline. Due to the strong activating and ortho, para-directing nature of the amino group, the attack occurs on the electron-rich aromatic ring.

-

Regioselectivity: While both ortho and para substitution can occur, the para position is strongly favored. This is due to the significant steric hindrance posed by the bulky sulfonyl group, which disfavors attack at the adjacent ortho position.[7]

-

Rearomatization and Zwitterion Formation: The resulting intermediate (a sigma complex) loses a proton to restore aromaticity. The final product, sulfanilic acid, readily forms a stable zwitterion (an internal salt), where the acidic sulfonic acid group donates a proton to the basic amino group.[3] This zwitterionic character is responsible for its high melting point (288 °C) and low solubility in cold water.[1]

Caption: The accepted intermolecular mechanism for the sulfonation of aniline.

Kinetic vs. Thermodynamic Control and Isomer Formation

The regioselectivity of aniline sulfonation is a classic example of kinetic versus thermodynamic control.[8][9] The distribution of ortho, meta, and para isomers is highly dependent on reaction conditions, particularly temperature and acid concentration.

-

Thermodynamic Control (High Temperature): At high temperatures (180-190°C), the sulfonation reaction is reversible.[7][10] Although the ortho-isomer may form faster (kinetic product), it is sterically hindered and less stable than the para-isomer.[7] The reversibility of the reaction allows the initially formed products to revert to intermediates and eventually settle into the most energetically stable state, which is the para-isomer (thermodynamic product). This is why the "baking" process yields almost exclusively sulfanilic acid.

-

Kinetic Control (Low Temperature & Strong Acid): In highly acidic media (e.g., fuming sulfuric acid) and at lower temperatures, a significant portion of the aniline exists as the protonated anilinium ion (C₆H₅NH₃⁺). The -NH₃⁺ group is a deactivating, meta-directing group. Under these conditions, direct sulfonation of the anilinium ion can occur, leading to the formation of meta-aminobenzenesulfonic acid (metanilic acid).[11] An increase in the concentration of SO₃ in the sulfonating agent also increases the proportion of the meta-isomer.[11]

Caption: Pathways for isomer formation under different reaction conditions.

Experimental Protocols

Below are representative experimental protocols for the laboratory and industrial-scale synthesis of sulfanilic acid.

Laboratory Scale Synthesis

This protocol is adapted from common organic chemistry laboratory procedures.[2][3][12][13]

Materials & Equipment:

-

Aniline (e.g., 10.2 g, ~10 mL)

-

Concentrated Sulfuric Acid (98%, e.g., 37 g, ~20 mL)

-

Round-bottom flask or conical flask (150-250 mL)

-

Oil bath

-

Beakers

-

Ice bath

-

Stirring apparatus

-

Buchner funnel and vacuum filtration apparatus

-

Decolorizing carbon (optional)

Procedure:

-

Place 10 mL of aniline into a 150 mL conical flask.

-

Cool the flask in an ice-water bath.

-

Slowly and cautiously add 20 mL of concentrated sulfuric acid in small portions, with gentle shaking or stirring. The reaction is highly exothermic, and the temperature must be controlled.[2] Aniline hydrogen sulfate will form as a paste or solid.

-

Remove the flask from the ice bath and place it in an oil bath. Heat the mixture to 180-190°C for 4 to 5 hours.[2][13]

-

To check for completion, take a few drops of the hot reaction mixture and add them to a 10% sodium hydroxide (B78521) solution. If a clear solution forms, the reaction is complete. If oily droplets of unreacted aniline are visible, continue heating.[2]

-

Allow the reaction mixture to cool to room temperature.

-

Carefully pour the cooled, solid mass into approximately 100-200 mL of cold water while stirring continuously.[2][12] The crude sulfanilic acid will precipitate as a gray solid.

-

Collect the crude product by vacuum filtration using a Buchner funnel and wash the crystals with a small amount of cold water.[2]

-

Recrystallization (Purification): Transfer the crude solid to a beaker and add boiling water until it just dissolves. If the solution is colored, add a small amount of decolorizing carbon and boil for a few minutes.[1][2] Filter the hot solution to remove the carbon and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a minimal amount of ice-cold water, and dry in an oven at ~105°C.[1]

Caption: A standard workflow for the laboratory synthesis of sulfanilic acid.

Quantitative Data Summary

The yield and reaction conditions for aniline sulfonation can vary based on the scale and specific methodology employed. The following tables summarize quantitative data from various cited experimental and industrial processes.

Table 1: Laboratory-Scale Reactant and Product Data

| Aniline (g) | Conc. H₂SO₄ (g) | Temperature (°C) | Time (h) | Reported Yield | Reference |

| 10.2 | 37.0 | 180-190 | Not specified | Not specified | [3] |

| 10.3 (10 mL) | 36.8 (20 mL) | 180-190 | 1 | Not specified | [12] |

| 2.55 | 4.6 | 190-200 | 4 | 80% | [1] |

| 0.255 | 0.423 | MW (400W) | 3 min | 90% | [1] |

Table 2: Industrial-Scale Process Data

| Aniline (tons) | 93% H₂SO₄ (tons) | Process Stage | Temperature (°C) | Time | Reference |

| 19.2 | 21.75 | Salt Formation | 170-180 | 20 min | [5] |

| Not specified | Not specified | Baking (Microwave) | 230-300 | 10-25 min | [4] |

| Not specified | Not specified | Baking (Conventional) | ~250 | ~10 h | [4] |

| 186.2 g | 208.25 g | Baking in Solvent | Boiling | 8 h | [14] |

References

- 1. chimie.ucv.ro [chimie.ucv.ro]

- 2. m.youtube.com [m.youtube.com]

- 3. studypool.com [studypool.com]

- 4. CN1274716A - Preparation of sulfanilic acid - Google Patents [patents.google.com]

- 5. Preparation method of sulfanilic acid by solid-phase process - Eureka | Patsnap [eureka.patsnap.com]

- 6. Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. jackwestin.com [jackwestin.com]

- 9. Kinetic vs. Thermodynamic Control in Organic Reactions [thecatalyst.org]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. FORMATION OF ANILINE MONOSULPHONIC ACID | Bani Waleed University Journal of Humanities and Applied Sciences [jhas-bwu.com]

- 12. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 13. scribd.com [scribd.com]

- 14. EP0063270A1 - Process for preparing p-sulfanilic acid - Google Patents [patents.google.com]

Spectroscopic Analysis of Sulfanilic Acid Monohydrate: A Technical Guide

This technical guide provides an in-depth overview of the spectroscopic data for sulfanilic acid monohydrate, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. It is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry, offering detailed data, experimental protocols, and a visual representation of the analytical workflow.

Introduction

Sulfanilic acid (4-aminobenzenesulfonic acid) is an important intermediate in the synthesis of various organic dyes, pharmaceuticals, and other organic compounds. In its solid form, it often exists as a monohydrate. Accurate spectroscopic characterization is crucial for its identification, purity assessment, and structural elucidation. This guide presents key ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound, along with generalized experimental protocols for data acquisition.

Spectroscopic Data

The following sections present the nuclear magnetic resonance and infrared spectroscopic data for sulfanilic acid. The data is presented in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The chemical shifts are dependent on the solvent used.

¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Assignment | Solvent |

| 7.586 | Doublet | H-2, H-6 | D₂O |

| 6.853 | Doublet | H-3, H-5 | D₂O |

| 7.49 | Doublet | H-2, H-6 | DMSO-d6 |

| 6.64 | Doublet | H-3, H-5 | DMSO-d6 |

| 5.89 | Singlet | NH₂, SO₃H | DMSO-d6 |

¹³C NMR Data [1]

| Chemical Shift (ppm) | Assignment | Solvent |

| 152.46 | C-4 | D₂O |

| 134.89 | C-1 | D₂O |

| 129.75 | C-3, C-5 | D₂O |

| 118.11 | C-2, C-6 | D₂O |

Note: The data in D₂O is for sulfanilic acid at pH 7.4 and 298K, which exists as the zwitterion.[1] The amino and sulfonic acid protons are not typically observed in D₂O due to exchange with the solvent. In DMSO-d6, these labile protons are observed as a broad singlet.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The following table summarizes the key IR absorption bands for sulfanilic acid.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2200 | Broad, Intense | O-H stretch (from water and SO₃H), N-H stretch (from NH₃⁺) |

| 2855 | - | C-H symmetric and antisymmetric vibrations |

| 1639, 1572 | - | NH₂ bending |

| 1490 | - | Benzene ring C=C stretching |

| 1150-1250 | Strong | S=O asymmetric stretching |

| 1000-1100 | Strong | S=O symmetric stretching |

| 686 | - | C-S stretching |

The broad and intense band between 2200 and 3300 cm⁻¹ is characteristic of the zwitterionic form of sulfanilic acid and the presence of water of hydration.[2]

Experimental Protocols

The following are detailed, generalized methodologies for acquiring NMR and IR spectra of this compound.

NMR Spectroscopy Protocol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials and Equipment:

-

This compound sample

-

Deuterated solvent (e.g., D₂O or DMSO-d6)

-

NMR tube (5 mm) and cap

-

Pasteur pipette and glass wool

-

Vortex mixer

-

NMR spectrometer (e.g., 400 MHz or 500 MHz)

Procedure:

-

Sample Preparation:

-

For ¹H NMR, weigh approximately 5-25 mg of this compound.[3] For ¹³C NMR, a larger sample of 50-100 mg is recommended.[3]

-

Transfer the sample to a small vial.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., D₂O or DMSO-d6).[3]

-

Vortex the vial until the sample is completely dissolved. Gentle heating may be applied if necessary to aid dissolution, particularly with DMSO-d6.

-

Filter the solution into a clean, dry 5 mm NMR tube using a Pasteur pipette with a small plug of glass wool to remove any particulate matter.[4] The final volume in the NMR tube should be approximately 4 cm in height.

-

Cap the NMR tube.

-

-

Data Acquisition:

-

Insert the NMR tube into a spinner turbine and adjust its position using a depth gauge.

-

Wipe the outside of the NMR tube before inserting it into the NMR spectrometer.

-

Place the sample in the spectrometer's autosampler or manually insert it into the magnet.

-

Set up the experiment in the spectrometer's software. This includes defining the solvent, the type of experiment (¹H, ¹³C), and other parameters such as the number of scans, relaxation delay, and spectral width.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve a homogeneous field and good spectral resolution.

-

Acquire the spectrum. For ¹H NMR, this typically takes a few minutes. For ¹³C NMR, acquisition can take from 20 minutes to over an hour.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum to obtain a flat baseline.

-

Calibrate the chemical shift axis. For D₂O, the residual HDO peak can be used as a reference. For DMSO-d6, the residual solvent peak at ~2.50 ppm is used.

-

Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks to the respective nuclei in the molecule.

-

FT-IR Spectroscopy Protocol

Objective: To obtain a high-quality FT-IR spectrum of solid this compound. The KBr pellet method is described here.

Materials and Equipment:

-

This compound sample

-

Spectroscopic grade potassium bromide (KBr), dried

-

Agate mortar and pestle

-

Pellet press with die set

-

FT-IR spectrometer

Procedure:

-

Sample Preparation (KBr Pellet):

-

Take approximately 1-2 mg of the this compound sample and about 100-200 mg of dry KBr.

-

Grind the KBr in an agate mortar to a fine powder.

-

Add the this compound to the KBr in the mortar and mix thoroughly by grinding until a homogeneous mixture is obtained.

-

Place a portion of the mixture into the die of a pellet press.

-

Press the powder under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment. This will be automatically subtracted from the sample spectrum.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

-

-

Data Processing and Analysis:

-

The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Identify the major absorption bands and compare their positions and shapes to known correlation charts to identify the functional groups present in the molecule.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis.

References

A Technical Guide to the Discovery and Synthesis of Sulfanilic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfanilic acid (4-aminobenzenesulfonic acid) is a critical intermediate in the chemical industry, pivotal for the synthesis of azo dyes, sulfonamide drugs, and various other organic compounds. This technical guide provides an in-depth exploration of the discovery, historical evolution, and modern synthetic methodologies for sulfanilic acid. It includes a comparative analysis of different synthetic protocols, detailed experimental procedures, and a discussion of the underlying reaction mechanisms. Quantitative data is presented in structured tables for clarity, and key pathways and timelines are visualized using Graphviz diagrams to facilitate a comprehensive understanding for researchers and professionals in drug development and chemical synthesis.

Introduction

Sulfanilic acid is an aromatic sulfonic acid containing both an amino group and a sulfonic acid group attached to a benzene (B151609) ring. Its zwitterionic nature at its isoelectric point gives it a high melting point and low solubility in most organic solvents, properties that are significant in its synthesis and purification. The primary industrial route to sulfanilic acid is through the sulfonation of aniline (B41778), a process that has been refined over more than a century. This guide will delve into the historical context of its discovery and the evolution of its synthesis from early "baking" processes to modern, more efficient methods.

Historical Perspective

While the exact first synthesis of sulfanilic acid is not definitively documented in readily available literature, its utility in the burgeoning field of synthetic dyes in the mid-19th century is well-established. A pivotal moment in its history came in 1858 , when the German chemist Peter Griess discovered the diazotization reaction, in which he used sulfanilic acid to form a diazonium salt. This discovery was fundamental to the development of a vast array of azo dyes.

The common industrial method for producing sulfanilic acid became known as the "baking process ". This process involves heating aniline sulfate (B86663) to high temperatures to induce the sulfonation and rearrangement to the para-substituted product. Initially, this was a harsh and often low-yielding process. Over the years, significant research has been dedicated to optimizing this process, leading to the more controlled and efficient methods used today. In the late 20th and early 21st centuries, alternative energy sources, such as microwave irradiation, have been explored to accelerate the reaction and improve yields, aligning with the principles of green chemistry.

Historical Timeline of Sulfanilic Acid Synthesis

Synthesis of Sulfanilic Acid

The most prevalent method for synthesizing sulfanilic acid is the sulfonation of aniline with concentrated sulfuric acid. This reaction proceeds through the formation of anilinium hydrogen sulfate, which upon heating, rearranges to form the thermodynamically stable para-isomer, sulfanilic acid.

Reaction Mechanism

The currently accepted mechanism for the sulfonation of aniline is an intermolecular process. Initially, aniline reacts with sulfuric acid in an acid-base reaction to form anilinium hydrogen sulfate. Upon heating, this salt dehydrates to form phenylsulfamic acid. Further heating causes the phenylsulfamic acid to desulfate, generating sulfur trioxide (SO₃) in situ. The highly electrophilic SO₃ then reacts with another molecule of aniline at the para position, which is activated by the amino group, to yield sulfanilic acid. Although Eugen Bamberger initially proposed an intramolecular rearrangement, studies using radiosulphur tracers have confirmed the intermolecular pathway.[1]

Experimental Protocols

Below are detailed methodologies for the synthesis of sulfanilic acid using both conventional heating and microwave-assisted techniques.

Conventional "Baking" Method

This traditional method involves heating aniline and sulfuric acid for several hours.

Materials:

-

Aniline (freshly distilled)

-

Concentrated sulfuric acid (98%)

-

Ice

-

Distilled water

-

Decolorizing charcoal (activated carbon)

Procedure:

-

In a round-bottom flask, cautiously add 10.0 g of aniline to 20.0 mL of concentrated sulfuric acid with cooling in an ice bath to manage the exothermic reaction.

-

Heat the resulting mixture in an oil bath at 180-190°C for 4-5 hours. The mixture will become a solid mass of aniline sulfate.[2]

-

Monitor the reaction for completion by taking a small sample, making it alkaline with NaOH solution, and checking for the absence of oily aniline droplets.

-

After the reaction is complete, allow the flask to cool to approximately 50°C and then carefully pour the contents into 200 mL of ice-cold water with stirring.

-

Collect the crude sulfanilic acid precipitate by vacuum filtration and wash it with cold water.

-

For purification, dissolve the crude product in a minimum amount of boiling water, add a small amount of decolorizing charcoal, and heat the solution for a few minutes.

-

Hot filter the solution to remove the charcoal and allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry in an oven at 100-110°C.

Microwave-Assisted Synthesis

This method significantly reduces the reaction time.

Materials:

-

Aniline

-

Concentrated sulfuric acid (96-98%)

-

Ice

-

Distilled water

Procedure:

-

In a porcelain crucible, mix 0.255 g (2.7 mmol) of aniline with 0.423 g (4.32 mmol) of 96% sulfuric acid.[3]

-

Place the crucible in a microwave oven and irradiate at 400 W for 3 minutes.[3]

-

After irradiation, carefully pour the reaction mixture into a beaker containing 10 mL of ice-cold water.

-

Collect the precipitated sulfanilic acid crystals by filtration.

-

Recrystallize the crude product from hot water as described in the conventional method for purification.

-

Dry the purified crystals in an oven at 105°C.[3]

Quantitative Data and Comparison

The yield and reaction conditions for the synthesis of sulfanilic acid can vary significantly depending on the method employed. The following table summarizes data from various reported experimental protocols.

| Method | Aniline (g) | H₂SO₄ (g) | Temperature (°C) | Time | Yield (%) | Reference |

| Conventional Heating | 10.2 | 37 | 180-190 | 5 hours | Not Specified | |

| Conventional Heating | 100 | 110 | 205 | 10 hours | ~87-92 | [2] |

| Conventional Heating | 2.555 | 4.6 | 200 | 4 hours | 80 | [3] |

| Microwave-Assisted | 0.255 | 0.423 | N/A (400 W) | 3 minutes | 90 | [3] |

| Partial-Pressure Evaporation | Stoichiometric | Stoichiometric | Not Specified | Not Specified | >95 | [1] |

Purification of Sulfanilic Acid

The primary impurity in the crude product is often unreacted aniline and its sulfate salt, as well as potential disulfonated byproducts. Recrystallization from hot water is the most common and effective method for purification. The low solubility of sulfanilic acid in cold water and its higher solubility in hot water make this an ideal technique. The use of decolorizing charcoal is effective in removing colored impurities that may form from the oxidation of aniline at high temperatures.

Conclusion

The synthesis of sulfanilic acid via the sulfonation of aniline is a historically significant and industrially vital chemical transformation. From the early, lengthy "baking" processes to the modern, rapid microwave-assisted methods, the evolution of its synthesis reflects the broader advancements in chemical process technology. For researchers and professionals in drug development, a thorough understanding of these synthetic routes, their underlying mechanisms, and the parameters that influence yield and purity is essential for the efficient production of this key chemical intermediate. The methodologies and data presented in this guide offer a comprehensive resource for the laboratory-scale synthesis and purification of sulfanilic acid.

References

The Zwitterionic Nature of Solid Sulfanilic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfanilic acid, a key intermediate in the synthesis of sulfonamides and azo dyes, exists predominantly in its zwitterionic form in the solid state. This structural characteristic, where the amino group is protonated (-NH₃⁺) and the sulfonic acid group is deprotonated (-SO₃⁻), profoundly influences its physicochemical properties, such as its high melting point and low solubility in organic solvents. Understanding the intricacies of this zwitterionic structure is paramount for its application in pharmaceutical and materials science. This technical guide provides an in-depth analysis of the solid-state structure of sulfanilic acid, presenting key experimental data from crystallographic and spectroscopic studies. Detailed experimental protocols for the characterization techniques are provided, and the underlying structural relationships are visualized through logical diagrams.

Introduction

Sulfanilic acid (4-aminobenzenesulfonic acid) is an amphoteric molecule possessing both a basic amino group and an acidic sulfonic acid group. In the solid state, an intramolecular acid-base reaction occurs, leading to the formation of a zwitterion, also known as an inner salt. This is in contrast to its canonical form, which is not the predominant species in the solid phase. The zwitterionic nature of solid sulfanilic acid is a critical factor in its material properties and reactivity. This guide will delve into the experimental evidence that substantiates the zwitterionic form and provide the technical details necessary for its characterization.

The Zwitterionic Structure: Experimental Evidence

The definitive evidence for the zwitterionic structure of solid sulfanilic acid comes from a combination of X-ray and neutron diffraction studies, supplemented by spectroscopic techniques such as Fourier-transform infrared (FT-IR) and solid-state nuclear magnetic resonance (ssNMR) spectroscopy.

Crystallographic Data

Single-crystal X-ray diffraction is the most powerful technique for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid. The crystal structure of anhydrous sulfanilic acid has been determined and is available in the Cambridge Structural Database (CSD) under the deposition number CCDC 184488.

Table 1: Crystallographic Data for Anhydrous Sulfanilic Acid

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.653(2) |

| b (Å) | 14.998(4) |

| c (Å) | 5.834(2) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 757.2(4) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.519 |

Table 2: Selected Bond Lengths and Angles for Anhydrous Sulfanilic Acid

| Bond | Length (Å) | Angle | Angle (°) |

| S-O1 | 1.454(2) | O1-S-O2 | 112.9(1) |

| S-O2 | 1.460(2) | O1-S-O3 | 112.1(1) |

| S-O3 | 1.465(2) | O2-S-O3 | 111.9(1) |

| S-C1 | 1.772(2) | O1-S-C1 | 107.4(1) |

| C4-N1 | 1.469(3) | O2-S-C1 | 107.2(1) |

| O3-S-C1 | 104.9(1) |

The crystallographic data clearly indicate the presence of a sulfonate group (-SO₃⁻) with three nearly equivalent S-O bond lengths, and a protonated amino group (-NH₃⁺) as evidenced by the C-N bond length and the geometry around the nitrogen atom.

Spectroscopic Data

FT-IR spectroscopy provides information about the vibrational modes of functional groups within a molecule. In the case of sulfanilic acid, the FT-IR spectrum of the solid shows characteristic absorption bands that are consistent with its zwitterionic form.

Table 3: Characteristic FT-IR Absorption Bands for Solid Sulfanilic Acid

| Wavenumber (cm⁻¹) | Assignment |

| ~3000-2600 (broad) | N-H stretching vibrations of the -NH₃⁺ group |

| ~1580 | N-H bending vibrations of the -NH₃⁺ group |

| ~1250-1150 (strong) | Asymmetric S=O stretching of the -SO₃⁻ group |

| ~1050-1000 (strong) | Symmetric S=O stretching of the -SO₃⁻ group |

The presence of strong absorptions for the -NH₃⁺ and -SO₃⁻ groups and the absence of characteristic bands for -NH₂ and -SO₃H groups confirm the zwitterionic structure.

Solid-state NMR is a powerful technique for studying the structure and dynamics of solid materials. The ¹⁵N and ¹³C chemical shifts of solid sulfanilic acid are indicative of the protonation state of the nitrogen and the electronic environment of the carbon atoms, respectively, and are consistent with the zwitterionic structure.

Experimental Protocols

Single-Crystal X-ray Diffraction

Objective: To determine the precise three-dimensional atomic arrangement of anhydrous sulfanilic acid in a single crystal.

Methodology:

-

Crystal Growth: Single crystals of anhydrous sulfanilic acid suitable for X-ray diffraction can be grown by slow evaporation of a saturated aqueous solution at room temperature.

-

Data Collection:

-

A suitable single crystal is mounted on a goniometer head.

-

Data is collected using a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å) and a CCD area detector.

-

The crystal is maintained at a constant temperature (e.g., 293 K) during data collection.

-

A series of diffraction images are collected by rotating the crystal through a range of angles.

-

-

Structure Solution and Refinement:

-

The collected diffraction data are processed to yield a set of structure factors.

-

The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

-

All non-hydrogen atoms are refined anisotropically.

-

Hydrogen atoms are typically located in a difference Fourier map and refined isotropically.

-

The final structure is validated using crystallographic software.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in solid sulfanilic acid and confirm its zwitterionic nature.

Methodology:

-